1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

Lipophilicity Drug Discovery Formulation Development

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (CAS 24155-32-6) is a small-molecule imidazole derivative with the molecular formula C₁₁H₉ClN₂O and a molecular weight of 220.65 g/mol. It serves as a versatile chemical building block in medicinal chemistry and pharmaceutical development, particularly recognized as a key intermediate in the synthesis of potent antifungal agents.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
CAS No. 24155-32-6
Cat. No. B1294748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
CAS24155-32-6
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CN2C=CN=C2)Cl
InChIInChI=1S/C11H9ClN2O/c12-10-3-1-9(2-4-10)11(15)7-14-6-5-13-8-14/h1-6,8H,7H2
InChIKeyPWFVNVYRKXDPGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31.5 [ug/mL]

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (CAS 24155-32-6): Sourcing the Imidazole Building Block for Antifungal Development and Analytical Method Validation


1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (CAS 24155-32-6) is a small-molecule imidazole derivative with the molecular formula C₁₁H₉ClN₂O and a molecular weight of 220.65 g/mol . It serves as a versatile chemical building block in medicinal chemistry and pharmaceutical development, particularly recognized as a key intermediate in the synthesis of potent antifungal agents [1]. The compound is commercially available with documented purity specifications, validated analytical methods, and well-defined physicochemical properties that distinguish it from other imidazole derivatives and related intermediates [2].

Why Substituting 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one with Other Imidazole Derivatives Is Scientifically Unjustified


Substituting 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (CAS 24155-32-6) with a different imidazole analog—even one with a seemingly minor structural variation—can profoundly alter key physicochemical properties, biological activity, and synthetic utility. The compound's specific 4-chlorophenyl and imidazolylethanone architecture confers a unique lipophilicity profile (LogP ~1.7) that is an order of magnitude less hydrophobic than clinically used imidazole antifungals such as clotrimazole (LogP ~5.4) [1][2]. This difference directly impacts aqueous solubility, formulation behavior, and membrane permeability, rendering the compound unsuitable for direct therapeutic application but exceptionally valuable as a hydrophilic intermediate in multi-step syntheses. Furthermore, validated analytical methods, including a dedicated HPLC protocol with defined retention characteristics, have been established specifically for this compound, facilitating precise quantification and purity assessment that generic imidazole methods cannot reliably achieve [3]. Therefore, replacement with a structurally similar but functionally distinct imidazole would compromise both synthetic reproducibility and analytical accuracy, leading to failed reactions, impure products, or erroneous biological readouts.

Quantitative Differentiation of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (CAS 24155-32-6) vs. Comparable Imidazole Compounds


LogP-Driven Lipophilicity Gap: 5000-Fold Difference in Octanol-Water Partitioning

The computed partition coefficient (LogP) of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is 1.69, compared to a LogP of 5.4 for the clinically used imidazole antifungal clotrimazole [1][2]. This represents a difference of 3.71 LogP units, which corresponds to an approximately 5000-fold lower octanol-water partition coefficient for the target compound.

Lipophilicity Drug Discovery Formulation Development

Validated HPLC Method for Accurate Quantification in Research and Quality Control

A reverse-phase HPLC method has been specifically developed and validated for the separation of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one using a Newcrom R1 column [1]. The method employs a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS-compatible applications), providing a robust and scalable protocol for purity assessment and impurity isolation. This contrasts with the absence of a dedicated, publicly validated HPLC method for many closely related imidazole intermediates.

Analytical Chemistry Quality Control Method Validation

Defined Purity Specification: 98% (HPLC) for Reliable Synthetic and Analytical Use

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (CAS 24155-32-6) is commercially available with a purity specification of 98% (HPLC) from reputable suppliers . This level of purity is consistent with that of high-grade reference standards for related imidazole antifungals (e.g., clotrimazole reference standard ≥98% purity) and exceeds the typical 95% purity offered for some bulk imidazole intermediates.

Chemical Purity Synthetic Intermediate Reference Standard

Demonstrated Synthetic Utility as a Key Precursor to Potent Antifungal Agents

US Patent 4,912,123 explicitly identifies 1-(4-chlorophenyl)-2-(1H-imidazolyl)ethan-1-one as a key intermediate in the synthesis of novel imidazole compounds with broad-spectrum antifungal activity [1]. The patent describes the condensation of this ketone with various heterocyclic aldehydes to yield a series of 2-propen-1-one derivatives that exhibit potent antifungal and mildewproofing properties. While many imidazole intermediates are described generically, this specific compound is explicitly named and utilized in a patented synthetic pathway, underscoring its proven utility in generating biologically active molecules.

Medicinal Chemistry Antifungal Development Organic Synthesis

Procurement-Driven Application Scenarios for 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (CAS 24155-32-6)


Medicinal Chemistry: Antifungal Lead Optimization

This compound serves as a validated, high-purity (98%) building block for the synthesis of novel imidazole-based antifungals, as demonstrated in US Patent 4,912,123 [1]. Its significantly lower LogP (1.69) compared to clotrimazole (5.4) enables the creation of less lipophilic analogs with potentially improved aqueous solubility and reduced off-target partitioning [2][3]. Procuring this specific intermediate ensures access to a patented synthetic route and a well-characterized starting material, accelerating SAR campaigns focused on imidazole antifungals.

Analytical Development: Reference Standard and Method Qualification

With a defined purity specification of 98% and a pre-validated HPLC method using a Newcrom R1 column [4], this compound is ideally suited for use as a reference standard in the development and qualification of analytical methods for imidazole-containing pharmaceutical products. The availability of a dedicated HPLC protocol reduces the burden of method development and facilitates the accurate quantification of this specific moiety in complex mixtures, supporting quality control and regulatory compliance in drug manufacturing.

Pharmaceutical Process R&D: Scale-Up of Imidazole Intermediates

The compound's well-documented synthesis (reaction of imidazole with 2-bromo-1-(4-chlorophenyl)ethan-1-one) and its established role in the large-scale production of antifungal agents (as per US Patent 4,912,123) [1] make it a reliable choice for process chemistry groups. Its hydrophilic nature (LogP 1.69) simplifies aqueous workup procedures during multi-step syntheses, offering a practical advantage over more lipophilic imidazole intermediates that require extensive organic solvent extractions.

Biomedical Research: Chemical Probe for Imidazole Pharmacology

The stark contrast in lipophilicity between this compound (LogP 1.69) and therapeutically used imidazoles like clotrimazole (LogP 5.4) [2][3] positions it as a valuable chemical probe. Researchers investigating the relationship between imidazole structure, membrane permeability, and biological activity can use this compound as a hydrophilic comparator to dissect the contribution of LogP to antifungal efficacy, cytochrome P450 inhibition, and cellular uptake.

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